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Technical Support Center: ACAT-IN-10 Dihydrochloride Off-Target Effects Assessment

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Compound of Interest		
Compound Name:	ACAT-IN-10 dihydrochloride	
Cat. No.:	B8624331	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the off-target effects of **ACAT-IN-10 dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of ACAT-IN-10 dihydrochloride?

A1: **ACAT-IN-10 dihydrochloride** is an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1] This enzyme is responsible for the intracellular esterification of cholesterol. There are two isoforms of ACAT, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[2][3]

Q2: Are there any known off-target effects of ACAT-IN-10 dihydrochloride?

A2: Publicly available information specifically detailing the comprehensive off-target profile of **ACAT-IN-10 dihydrochloride** is limited. The primary reported off-target effect is the weak inhibition of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1]

Q3: What are some potential off-target effects observed with other ACAT inhibitors that I should be aware of?



A3: While specific data for **ACAT-IN-10 dihydrochloride** is scarce, studies on other ACAT inhibitors, such as avasimibe and pactimibe, have revealed off-target activities. For instance, avasimibe has been shown to activate the human pregnane X receptor and induce cytochrome P450 enzymes like CYP3A4, CYP2C9, and CYP2B6.[4] Such off-target effects can influence the metabolism of co-administered drugs. Non-selective ACAT inhibition has also been associated with cellular toxicity due to the accumulation of free cholesterol.[2][3]

Q4: How can I assess the selectivity of **ACAT-IN-10 dihydrochloride** against ACAT1 and ACAT2 isoforms?

A4: A common method to determine selectivity is to perform in vitro enzymatic assays using preparations of ACAT1 and ACAT2. A cell-based fluorescence assay using cells expressing either ACAT1 or ACAT2 has also been described.[2] The relative IC50 values against each isoform will indicate the inhibitor's selectivity.

Troubleshooting Guides

Problem 1: Unexpected cellular toxicity observed at concentrations effective for ACAT inhibition.

Possible Cause	Troubleshooting Step	
Accumulation of free cholesterol due to potent ACAT inhibition.	 Measure intracellular free cholesterol levels. Assess cellular viability using assays like MTT or LDH release. Consider titrating down the concentration of ACAT-IN-10 dihydrochloride. 	
Off-target kinase inhibition.	1. Perform a broad-panel kinase screen to identify potential off-target kinases. 2. If a specific kinase family is implicated, use more selective inhibitors for that family to see if the toxic phenotype is replicated.	
Induction of cytochrome P450 enzymes leading to metabolic liabilities.	1. Profile the expression of key CYP enzymes (e.g., CYP3A4, CYP2C9) in response to treatment. 2. Use P450 inhibitors to see if toxicity is mitigated.	



Problem 2: Discrepancy between in vitro enzymatic inhibition and cellular activity.

Possible Cause	Troubleshooting Step	
Poor cell permeability.	1. Assess compound uptake using methods like LC-MS/MS on cell lysates. 2. If permeability is low, consider using permeabilizing agents (with appropriate controls) or structurally related analogs with better predicted permeability.	
Compound efflux by transporters (e.g., P-glycoprotein).	 Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored. 	
Rapid intracellular metabolism of the compound.	Analyze compound stability in cell lysates or culture medium over time using LC-MS/MS.	

Data on Off-Target Effects of Other ACAT Inhibitors

Disclaimer: The following data is for other ACAT inhibitors and is provided for illustrative purposes to guide experimental design. Specific off-target effects of **ACAT-IN-10 dihydrochloride** may differ.

Table 1: Selectivity of Various ACAT Inhibitors Against ACAT1 and ACAT2



Compound	ACAT1 IC50 (μM)	ACAT2 IC50 (μM)	Selectivity (ACAT1/ACAT2)
Purpactin A	2.5	1.5	1.7
Terpendole C	10	10	1
Glisoprenin A	4.3	10	0.43
Beauveriolide I	0.6	20	33.3
Beauveriolide III	0.9	>20	>22.2
Pyripyropene A	>80	0.07	<0.000875
Pyripyropene B	48	2.0	24
Pyripyropene C	32	0.36	88.9
Pyripyropene D	38	1.5	25.3
Data adapted from a study on microbial ACAT inhibitors.[5]			

Table 2: Enzyme Selectivity Profile of ACAT Inhibitor F-1394

Enzyme	Activity	
ACAT (rat liver microsomes)	IC50 = 6.4 nM	
3-hydroxy-3-methylglutaryl CoA reductase	No effect	
Acyl-CoA synthetase	No effect	
Cholesterol esterase	No effect	
Lecithin:cholesterol acyltransferase (LCAT)	Weak inhibition (4,690-fold less potent than for ACAT)	
Data from a study on the pantotheic acid derivative F-1394.[6]		



Experimental Protocols

Protocol 1: General Kinase Inhibitor Profiling using an ADP-Glo™ Assay

This protocol provides a general workflow for assessing the off-target effects of a compound against a panel of kinases.

- Prepare Kinase Panel: A panel of recombinant kinases is selected.
- Compound Preparation: ACAT-IN-10 dihydrochloride is serially diluted to a range of concentrations.
- Kinase Reaction:
 - For each kinase, a reaction mix is prepared containing the kinase, its specific substrate, and ATP in a buffer solution.
 - The serially diluted compound is added to the reaction mix.
 - The reaction is initiated by the addition of ATP and incubated at the optimal temperature for the kinase.

ADP Detection:

- ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

Data Analysis:

- Luminescence is measured using a plate reader.
- The percentage of inhibition is calculated for each concentration of the compound.
- IC50 values are determined by fitting the data to a dose-response curve.



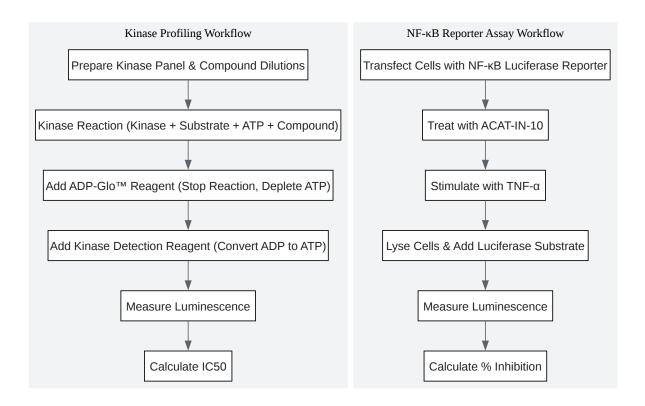
Protocol 2: Assessing NF-κB Inhibition using a Reporter Assay

This protocol describes a common method to quantify the inhibition of NF-kB mediated transcription.

- Cell Culture and Transfection:
 - A suitable cell line (e.g., HEK293) is cultured.
 - Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
- Compound Treatment:
 - After transfection, cells are treated with various concentrations of ACAT-IN-10 dihydrochloride for a defined period.
- NF-kB Activation:
 - Cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the translocation of NF-κB to the nucleus and activate reporter gene expression.
- Luciferase Assay:
 - Cells are lysed, and the luciferase substrate is added.
 - Luminescence, which is proportional to the amount of luciferase expressed and thus to NF-κB activity, is measured.
- Data Analysis:
 - The inhibitory effect of the compound is determined by comparing the luminescence in treated cells to that in untreated, stimulated cells.
 - An IC50 value for the inhibition of NF-kB signaling can be calculated.



Visualizations



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Caption: Experimental workflows for kinase profiling and NF-kB reporter assays.

Caption: Simplified diagram of the canonical NF-kB signaling pathway.



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